![molecular formula C14H16N2O3 B13207257 4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13207257.png)
4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Nitrophenyl)-2-azaspiro[44]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile imines with arylidenethiohydantoins. This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed:
Reduction: 4-(4-Aminophenyl)-2-azaspiro[4.4]nonan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and spirocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions .
Comparaison Avec Des Composés Similaires
Thia-tetraazaspiro[4.4]nonenones: These compounds share a similar spirocyclic structure but contain sulfur atoms in their framework.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with a different arrangement of nitrogen atoms.
Uniqueness: 4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. Its spirocyclic structure also contributes to its stability and versatility in various chemical reactions.
Propriétés
Formule moléculaire |
C14H16N2O3 |
|---|---|
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
4-(4-nitrophenyl)-2-azaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C14H16N2O3/c17-13-14(7-1-2-8-14)12(9-15-13)10-3-5-11(6-4-10)16(18)19/h3-6,12H,1-2,7-9H2,(H,15,17) |
Clé InChI |
QOYBNEVGLYAIBL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)C(CNC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13207174.png)
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B13207193.png)

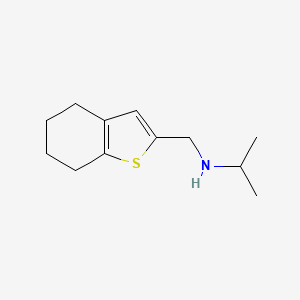
![6-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13207215.png)

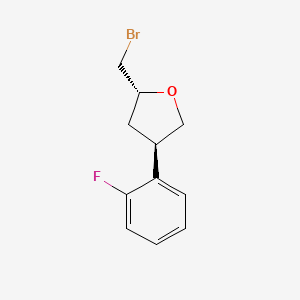
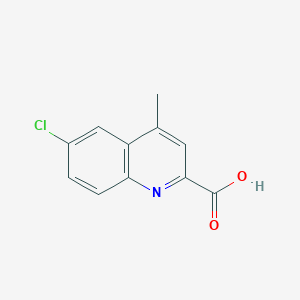
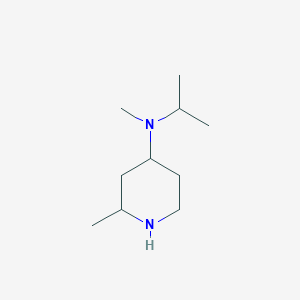
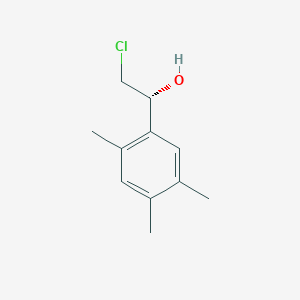
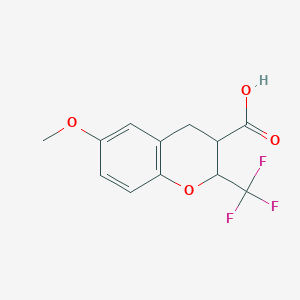
![1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207277.png)
![1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13207279.png)

